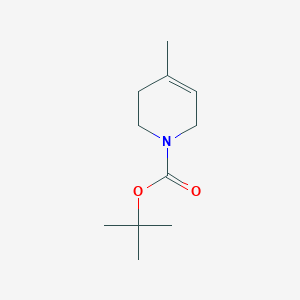

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUZWYFQRARJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the methyl group or the dihydropyridine ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated dihydropyridine compounds.

科学的研究の応用

Chemistry: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a calcium channel blocker. It may be used to investigate the mechanisms of calcium ion transport in cells.

Medicine: The compound’s role as a calcium channel blocker makes it a candidate for the development of drugs to treat cardiovascular diseases, such as hypertension and angina.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target L-type calcium channels in vascular smooth muscle cells.

類似化合物との比較

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

Table 3: Activity Comparison (Selected Compounds)

- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., pyrazolo[1,5-a]pyrimidin-5-yl) enhance kinase inhibition potency, while electron-withdrawing groups (e.g., nitro) may reduce bioavailability .

生物活性

Introduction

tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 208245-73-2) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 197.27 g/mol

- InChI Key : UPUZWYFQRARJNC-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 4-methyl-5,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the dihydropyridine structure have been evaluated for their effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| A-87380 | Neuraminidase inhibitor (IC = 50 μM) | |

| Other derivatives | Antiviral against HSV-1 and TMV |

Antiviral Potential

The antiviral activity of related compounds has been highlighted in various studies. Specifically, certain dihydropyridine derivatives demonstrate promising effects against viral infections, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The introduction of specific functional groups has been shown to enhance their antiviral efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of tert-butyl 4-methyl-5,6-dihydropyridine derivatives have also been explored. In vitro assays indicated that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic application in inflammatory diseases.

The biological activities of tert-butyl 4-methyl-5,6-dihydropyridine derivatives are attributed to their ability to interact with specific biological targets:

- Neuraminidase Inhibition : The compound acts as a neuraminidase inhibitor, which is critical in viral replication.

- Cytokine Modulation : It modulates cytokine production, thereby influencing inflammatory pathways.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their overall biological effects.

Case Study 1: Antiviral Efficacy Against HSV-1

In a controlled study involving Vero cells infected with HSV-1, tert-butyl 4-methyl-5,6-dihydropyridine derivatives exhibited significant antiviral activity. The most effective compounds showed an EC value comparable to established antiviral agents.

Case Study 2: Inhibition of TNFα Production

A study investigated the effect of these compounds on lipopolysaccharide (LPS)-induced TNFα production in peripheral blood mononuclear cells (PBMCs). Results demonstrated that treatment with tert-butyl derivatives significantly reduced TNFα levels, indicating potential for use in treating inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization to form the dihydropyridine ring and esterification to introduce the tert-butyl group. A common approach starts with nitration or amination of precursor aromatic rings, followed by cyclization under controlled conditions (e.g., using Pd-catalyzed cross-coupling for substituent introduction). Catalysts like Pd(dppf)Cl₂ and bases such as Cs₂CO₃ are critical for Suzuki-Miyaura coupling steps. Reaction optimization (temperature, solvent, pH) ensures high yields and purity .

Q. How can researchers purify this compound after synthesis?

Purification often involves silica gel column chromatography with gradients of non-polar (e.g., petroleum ether) and polar (e.g., ethyl acetate) solvents. For intermediates, recrystallization or distillation may be used. Analytical techniques like HPLC and NMR are essential to confirm purity (>95%) and structural integrity .

Q. What analytical methods are used to characterize this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation.

- HPLC to assess purity and detect byproducts.

- IR spectroscopy to identify functional groups like the tert-butyl ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., ambiguous NOE signals or crystallography results)?

Ambiguities in NOE or X-ray data may arise from conformational flexibility in the dihydropyridine ring. Computational modeling (DFT or MD simulations) can predict stable conformers. Redundant synthetic strategies (e.g., introducing rigid analogs) or advanced NMR techniques (e.g., ROESY) help clarify spatial arrangements .

Q. What strategies optimize the diastereoselectivity of this compound derivatives?

Diastereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, nucleophilic additions to Garner’s aldehyde derivatives can induce stereochemistry at the 4-methyl position. Intramolecular cyclization under kinetic control (low temperature, specific solvents like THF) further enhances selectivity .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl ester acts as a protecting group, stabilizing the carbamate moiety during harsh conditions (e.g., acidic/basic environments). However, steric hindrance from the tert-butyl group may slow down nucleophilic attacks at the carbonyl carbon. Pd-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) often require ligand optimization (e.g., XPhos) to mitigate steric effects .

Q. What are the key stability concerns for long-term storage of this compound?

The compound is sensitive to moisture and oxidation. Storage under inert gas (N₂/Ar) at 2–8°C in sealed containers is recommended. Degradation products (e.g., hydrolyzed carbamate or oxidized dihydropyridine) can be monitored via periodic HPLC analysis. Lyophilization improves stability for biological assays .

Methodological Case Studies

Case Study: Designing a this compound analog with enhanced bioactivity

- Step 1 : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 5-position via electrophilic substitution to modulate electronic properties.

- Step 2 : Replace the methyl group with a hydroxymethyl moiety for hydrogen-bonding interactions, using boronate intermediates for regioselective functionalization .

- Step 3 : Evaluate cytotoxicity and target binding (e.g., calcium channels) using patch-clamp assays or fluorescence-based screening .

Case Study: Troubleshooting low yields in a Suzuki coupling step

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。